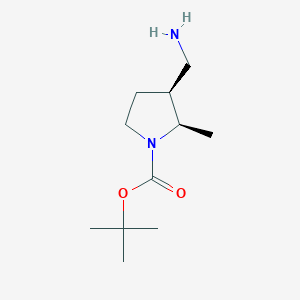

Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

Description

Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group, an aminomethyl substituent at position 3, and a methyl group at position 2. The cis-configuration of substituents on the pyrrolidine ring influences its stereochemical properties, which are critical for interactions with biological targets.

Properties

CAS No. |

1931924-31-0 |

|---|---|

Molecular Formula |

C11H22N2O2 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl (2S,3R)-3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

ZEGUGBZHMDGDJD-DTWKUNHWSA-N |

SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)CN |

Isomeric SMILES |

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)CN |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)CN |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Strategies for Pyrrolidine Core Formation

The pyrrolidine ring serves as the foundational scaffold for this compound. A prominent method involves cyclization reactions using dihaloalkanes and amines. For instance, the CN110590706B patent describes a route to N-methylpyrrolidine via reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide and an ether solvent. Adapting this approach, the 2-methyl group could be introduced by substituting 1,4-dichlorobutane with a methyl-substituted analog, such as 1-chloro-2-methyl-4-chlorobutane, though this precursor’s commercial availability is limited.

Table 1: Comparative Analysis of Pyrrolidine Ring-Closing Methods

*Theoretical yield based on analogous reactions.

Stereoselective Introduction of the 3-Aminomethyl Group

Post-cyclization functionalization is critical for installing the 3-aminomethyl moiety. Reductive amination emerges as a viable strategy. For example, reacting 2-methylpyrrolidine-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride affords the primary amine, which is subsequently Boc-protected. However, this method lacks stereocontrol, necessitating chiral resolution.

An alternative route from the US20090281075A1 patent employs (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate as a precursor. By introducing a methyl group at the 2-position via alkylation—using methyl iodide and a strong base like LDA—the cis isomer is obtained through steric-guided addition.

Table 2: Functionalization Methods for 3-Aminomethyl Installation

Boc Protection and Final Product Isolation

The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, typically using di-tert-butyl dicarbonate under basic conditions. For instance, treating 3-(aminomethyl)-2-methylpyrrolidine with Boc anhydride in tetrahydrofuran (THF) and triethylamine at 0°C achieves quantitative protection. Subsequent purification via silica gel chromatography or recrystallization yields the final product with >97% purity.

Critical Parameters for Boc Protection:

- Solvent: THF or dichloromethane.

- Base: Triethylamine or DMAP.

- Temperature: 0°C to room temperature.

- Reaction Time: 2–12 hours.

Resolution of Cis and Trans Isomers

Achieving the cis configuration requires enantioselective synthesis or post-synthesis resolution. Chiral HPLC using columns such as Chiralpak IC or AD-H effectively separates diastereomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes trans isomers, enriching the cis product.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The CN110590706B method’s adaptation—using continuous flow reactors for cyclization—reduces reaction times and improves heat management. Furthermore, substituting potassium iodide with recyclable catalysts like Amberlyst-15 enhances sustainability.

Chemical Reactions Analysis

Types of Reactions

Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate serves as a versatile intermediate in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

- Nucleophilic Substitution : The aminomethyl group allows for substitution reactions, facilitating the creation of more complex derivatives.

- Reduction and Oxidation : The compound can be reduced to yield amines or alcohols, or oxidized to form ketones and carboxylic acids, expanding its utility in synthetic pathways.

Biological Research

The compound's interactions with biological systems have been a focus of research, particularly regarding its potential therapeutic effects:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in neurological pathways, which could have implications for treating conditions like Alzheimer's disease. For instance, it has shown potential as an acetylcholinesterase inhibitor, leading to increased acetylcholine levels, crucial for cognitive functions .

- Receptor Modulation : The compound has demonstrated binding affinity to various receptors, including NMDA and dopamine receptors. This suggests potential applications in treating psychiatric disorders by modulating neurotransmitter systems .

Medicinal Applications

Research into the medicinal properties of this compound has revealed promising results:

- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptide, indicating its potential as a neuroprotective agent.

- Cognitive Enhancement : Behavioral studies in animal models have suggested that treatment with this compound may improve cognitive performance in memory tasks compared to control groups.

Industrial Applications

In addition to its role in research and medicine, this compound is used in the production of specialty chemicals and materials:

- Polymer Production : Its unique structure allows it to be incorporated into polymers and resins, enhancing their properties for various industrial applications .

- Chemical Manufacturing : The compound's reactivity makes it suitable for use in the synthesis of other specialty chemicals, further broadening its industrial applicability.

Mechanism of Action

The mechanism of action of cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The closest structural analogues, as listed in , include:

| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|

| 872714-78-8 | cis-tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | C11H20N2O3 | 228.29 | 0.98 |

| 872715-62-3 | 1-Boc-3-aminomethyl-4-hydroxypyrrolidine | C10H20N2O3 | 216.28 | 0.98 |

| 1228665-86-8 | tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | C16H24N2O3 | 292.37 | N/A |

| 1228070-72-1 | (±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine | C17H23ClN2O4 | 354.83 | N/A |

Key Observations :

- Substituent Effects : The target compound’s 2-methyl group introduces steric hindrance distinct from the 4-hydroxyl group in 872714-78-7. This difference likely reduces polarity and hydrogen-bonding capacity compared to hydroxyl-containing analogues .

- Boc Protection : Like 872715-62-3, the tert-butyl carbamate (Boc) group enhances stability during synthetic processes, a common strategy in peptide and heterocycle synthesis .

- Heteroaromatic Moieties : Compounds like 1228665-86-8 and 1228070-72-1 incorporate pyridine rings, which confer distinct electronic properties and bioactivity compared to the purely aliphatic target compound .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

- Molecular Weight : The target compound’s molecular weight is estimated to be ~225–230 g/mol, aligning with analogues like 872714-78-8 (228.29 g/mol) .

- Polarity: The absence of hydroxyl groups (cf.

- Steric Effects : The 2-methyl group may hinder rotation around the pyrrolidine ring, affecting conformational flexibility and binding to biological targets .

Biological Activity

Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate (Ctb-Ammpc) is a compound of significant interest in both synthetic organic chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and functional groups, suggests potential applications in pharmaceuticals, particularly in the treatment of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ctb-Ammpc has the following chemical characteristics:

- Molecular Formula: C11H22N2O2

- Molecular Weight: 214.30 g/mol

- IUPAC Name: tert-butyl (2S,3R)-3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

- CAS Number: 1931924-31-0

The compound features a tert-butyl group that enhances its stability and reactivity, making it a versatile building block in organic synthesis.

Biological Activity Overview

Research indicates that Ctb-Ammpc may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest its potential role in:

- Neurological Disorders: Ctb-Ammpc may exhibit properties beneficial for treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.

- Enzyme Inhibition: The compound has shown promise as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.

The biological activity of Ctb-Ammpc is hypothesized to involve:

- Binding Affinity: Studies are ongoing to determine how Ctb-Ammpc binds to specific molecular targets, influencing its efficacy as a therapeutic agent.

- Enzyme Interaction: The compound may act as either an inhibitor or an activator, depending on the context of its use. This dual potential is significant for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ctb-Ammpc, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Contains a pyrrolidine ring; lacks the cis configuration | Simpler structure without tert-butyl protection |

| Cis-tert-butyl 3-hydroxymethyl-2-methylpyrrolidine-1-carboxylate | Hydroxymethyl group instead of aminomethyl | Different functional group leading to varied reactivity |

| Cis-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | Substituted at the fourth position instead of the second | Variation in position alters steric effects and reactivity |

Ctb-Ammpc's unique configuration and functional groups may influence its reactivity and biological interactions differently than its analogs.

Q & A

What are the optimal synthetic routes for preparing cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves tert-butyl carbamate protection of the pyrrolidine backbone, followed by regioselective functionalization. Key steps include:

- Aminomethylation : Use of reductive amination or nucleophilic substitution under anhydrous conditions (e.g., dichloromethane, 0–20°C) with catalysts like DMAP and triethylamine to minimize side reactions .

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to enforce the cis configuration.

- Yield Optimization : Lower temperatures (0–5°C) improve selectivity for the cis isomer, while higher temperatures (20°C) risk epimerization. Purification via silica gel chromatography is critical, with yields ranging from 60–85% depending on substrate purity .

How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer:

Contradictions in proton splitting or carbon chemical shifts often arise from dynamic rotational barriers or solvent effects. To resolve these:

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of the aminomethyl and methyl groups to establish cis stereochemistry. NOE correlations between H-2 (methyl) and H-3 (aminomethyl) are diagnostic .

- Variable Temperature NMR : Identify conformational exchange broadening by acquiring spectra at 25°C and −40°C.

- Solvent Standardization : Use deuterated chloroform or DMSO for consistent hydrogen bonding effects .

What computational tools are recommended for retrosynthetic analysis of this compound, and how do they compare to traditional methods?

Methodological Answer:

- AI-Powered Tools : Platforms like Pistachio or Reaxys leverage reaction databases to propose one-step routes (e.g., tert-butyl protection followed by amidation). These tools prioritize routes with ≥80% similarity to validated reactions .

- Traditional Retrosynthesis : Focus on protecting group strategies (e.g., Boc for amine stability) and stepwise functionalization. Computational methods reduce trial-and-error but may overlook steric hindrance in bulky tert-butyl systems. Cross-validate predictions with DFT calculations (e.g., Gibbs free energy of intermediates) .

How does solvent polarity affect the stability and reactivity of this compound?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates during nucleophilic substitutions but may accelerate Boc-group hydrolysis under acidic/basic conditions.

- Nonpolar Solvents (DCM, Toluene) : Ideal for Boc protection/deprotection due to inertness. Monitor for racemization in DCM with prolonged stirring.

- Aqueous Media : Avoid except for brief extractions; the compound hydrolyzes at pH < 2 or > 10. Use LC-MS to quantify degradation products .

What advanced techniques are used to confirm the stereochemical integrity of the cis isomer?

Methodological Answer:

- X-ray Crystallography : Definitive proof of spatial arrangement; requires high-purity crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).

- Chiral HPLC : Use a Chiralpak IG-3 column with heptane/ethanol (90:10) to separate cis and trans diastereomers (retention time difference: 2–3 min) .

- Vibrational Circular Dichroism (VCD) : Detects conformational chirality in solution, complementing crystallographic data .

How can researchers mitigate side reactions during the aminomethylation step?

Methodological Answer:

- Protection Strategies : Temporarily protect the pyrrolidine nitrogen with a Boc group to prevent over-alkylation.

- Stoichiometric Control : Use 1.1 equivalents of formaldehyde to limit oligomerization.

- Additive Screening : Include scavengers like molecular sieves to sequester water or excess aldehydes .

What are the best practices for characterizing this compound’s stability under long-term storage?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, then analyze via HPLC for degradation (e.g., tert-butyl cleavage or oxidation).

- Light Sensitivity Testing : Expose to UV (254 nm) for 48 hours; significant decomposition (>5%) warrants amber vial storage.

- Moisture Control : Karl Fischer titration to ensure water content < 0.1% in bulk samples .

How can pharmacophore modeling guide the design of derivatives based on this scaffold?

Methodological Answer:

- Feature Mapping : Identify hydrogen bond donors (aminomethyl), acceptors (carboxylate oxygen), and hydrophobic regions (tert-butyl).

- Molecular Docking : Use AutoDock Vina to screen derivatives against targets like GABA receptors. Prioritize compounds with ΔG < −8 kcal/mol.

- QSAR Analysis : Correlate substituent electronegativity with logP values to optimize blood-brain barrier penetration .

What methods validate the purity of this compound for in vitro studies?

Methodological Answer:

- HPLC-ELSD : Evaporative light scattering detection quantifies non-UV-active impurities (e.g., inorganic salts).

- 1H NMR Purity Assessment : Integrate tert-butyl singlet (9H, δ 1.4 ppm) against minor peaks; >98% purity requires no detectable impurities .

How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Flow Chemistry : Continuous processing minimizes heat/mass transfer issues. Optimize residence time (e.g., 30 min) and pressure (1–2 bar) for Boc deprotection.

- Catalyst Recycling : Immobilize Pd/C or enzymes on silica to reduce costs.

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and terminate at maximum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.